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Compound of Interest

Compound Name: Valsartan disodium

Cat. No.: B12737899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of various oral

formulations of valsartan, an angiotensin II receptor blocker widely used in the management of

hypertension and heart failure. The data presented is compiled from multiple bioequivalence

and pharmacokinetic studies to offer an objective overview for researchers, scientists, and

professionals in drug development.

Valsartan is classified as a Biopharmaceutics Classification System (BCS) Class II drug,

characterized by low solubility and high permeability.[1] This inherent property makes its oral

bioavailability sensitive to the formulation, with studies showing significant differences between

solid and liquid dosage forms.[2][3] The absolute bioavailability of valsartan has been reported

to be in the range of 10-35%.[4]

Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for different valsartan

formulations, providing a quantitative comparison of their bioequivalence. The parameters

include the area under the plasma concentration-time curve (AUC), the maximum plasma

concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).
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Formulati
on

Dose
(mg)

AUC
(µg·h/mL
or
ng·h/mL)

Cmax
(µg/mL or
ng/mL)

Tmax (h)
Study
Populatio
n

Referenc
e

Tablets

(Reference

)

160

AUC₀₋₄₈:

Not

specified

Not

specified

Not

specified

24 healthy

male

volunteers

[5]

Tablets

(Test -

Valzan®)

160

Relative

Bioavailabil

ity to

Reference:

AUC₀₋₄₈:

95.055%,

AUC₀₋∞:

94.55%

Relative

Bioavailabil

ity to

Reference:

97.23%

Not

specified

24 healthy

male

volunteers

[5]

Tablets
320

(4x80mg)

44,893

µg/mL·h

6,430.3

µg/mL
2

15 healthy

male

volunteers

[6][7][8]

Capsules
320

(4x80mg)

44,963

µg/mL·h

5,831.4

µg/mL
2.5

15 healthy

male

volunteers

[6][7][8]

Tablets 80

AUC₀₋∞:

20,650

ng·h/mL

2,808

ng/mL

Not

specified

Healthy

adults
[3]

Oral

Solution
80

AUC₀₋∞:

34,310

ng·h/mL

5,756

ng/mL

Not

specified

Healthy

adults
[3]

Extempora

neous

Suspensio

n

80

AUC₀₋∞

higher by

1.56-fold

vs. tablet

Cmax

higher by

1.93-fold

vs. tablet

Not

specified

Healthy

adults
[2]

Capsules

(80mg)
80

AUC: 8.54

mg/L·h
1.64 mg/L 2

12 healthy

volunteers
[9]
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Oral

Solution

(80mg)

80

AUC:

14.32

mg/L·h

3.25 mg/L 1
12 healthy

volunteers
[9]

Key Findings from Comparative Studies
Bioequivalence studies comparing different brands of valsartan tablets have generally

concluded that generic formulations are bioequivalent to the reference brand, with 90%

confidence intervals for AUC and Cmax falling within the acceptable range of 80-125%.[5]

Studies comparing solid dosage forms like tablets and capsules have shown no statistically

significant differences in their plasma concentration levels, indicating they are bioequivalent.[6]

[7][8]

However, significant differences in bioavailability are observed when comparing solid and liquid

formulations. Both extemporaneous suspensions and oral solutions exhibit a higher rate and

extent of absorption compared to tablets.[2][3] The peak plasma concentration (Cmax) and the

area under the concentration-time curve (AUC) for oral solutions and suspensions were found

to be 1.5 to 2.2 times higher than those of the tablet formulation.[2][3] This suggests that the

dissolution of valsartan from the solid dosage form is a rate-limiting step in its absorption.

Food has a notable effect on the bioavailability of valsartan, decreasing the AUC by about 40%

and Cmax by about 50%.[4][10]

Experimental Protocols
The methodologies employed in the cited bioequivalence studies generally follow a standard

design. Below is a detailed description of a typical experimental protocol.

Study Design
The most common study design is a randomized, two-way, crossover design.[5] In some cases,

a four-period, fully replicated crossover design is used, particularly for highly variable drugs like

valsartan.[1][11]

Participants: Healthy adult volunteers, typically male, are recruited for these studies.[5][6][7]

[8] The number of participants can range from 15 to 78 subjects.[6][7][8][11]
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Treatment Phases: The study consists of two or more periods separated by a washout

period of at least 14 days to ensure complete elimination of the drug from the body before

the next administration.[5]

Drug Administration: Participants receive a single oral dose of either the test or reference

formulation in each period, according to the randomization schedule.

Blood Sampling: Blood samples are collected at predetermined time intervals before and

after drug administration (e.g., at 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours

post-dose).[5]

Bioanalytical Method
Plasma concentrations of valsartan are determined using a validated high-performance liquid

chromatography (HPLC) method with ultraviolet (UV) detection or, more commonly, liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[5][10][11] Losartan is often used as

an internal standard.[6][7][8]

Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time

data using non-compartmental analysis:

AUC₀₋t: The area under the plasma concentration-time curve from time zero to the last

measurable concentration, calculated using the linear trapezoidal rule.[6]

AUC₀₋∞: The area under the plasma concentration-time curve from time zero to infinity.[6]

Cmax: The maximum observed plasma concentration.[6]

Tmax: The time to reach Cmax.[6]

t₁/₂: The elimination half-life.[5]

To determine bioequivalence, the 90% confidence intervals for the geometric mean ratios

(test/reference) of log-transformed AUC and Cmax are calculated.[6] For two formulations to be

considered bioequivalent, these confidence intervals must fall within the range of 80.00% to
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125.00%.[5][11] Analysis of variance (ANOVA) is used to assess the effects of formulation,

period, sequence, and subject.[5][12]

Experimental Workflow
The following diagram illustrates the typical workflow of a comparative bioavailability study for

different valsartan formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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